2-Chloroprop-2-ene-1-thiol

Description

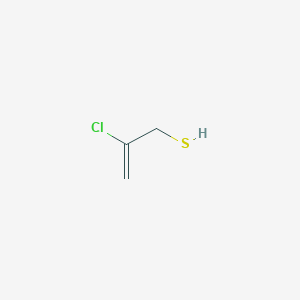

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClS/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQSVAVAYJASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596015 | |

| Record name | 2-Chloroprop-2-ene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-08-5 | |

| Record name | 2-Chloroprop-2-ene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroprop 2 Ene 1 Thiol and Its Derivatives

Direct Synthesis Approaches to 2-Chloroprop-2-ene-1-thiol

Direct synthesis of this compound can be achieved through a two-step process. evitachem.com The first step involves the controlled chlorination of propene to produce 2-chloropropene (B1346963). This is followed by a nucleophilic substitution reaction where a thiol group is introduced. evitachem.com

A typical procedure involves:

Chlorination of Propene: Propene is treated with a chlorinating agent, such as chlorine gas, under controlled temperature and pressure to yield 2-chloropropene. evitachem.com

Thiol Addition: The resulting 2-chloropropene undergoes nucleophilic substitution with a thiol source, like hydrogen sulfide (B99878), to form this compound. evitachem.com This reaction generally proceeds via an SN2 mechanism. evitachem.com

Precursor Chemistry in the Synthesis of this compound

The synthesis of this compound often relies on the strategic use of precursors that already contain the essential structural features. This can involve the manipulation of halogenated propenes or the introduction of the thiol group at a later stage.

Routes Involving Halogenated Propene Intermediates

A common precursor for the synthesis of this compound and its derivatives is 2,3-dichloropropene. rsc.org This readily available starting material can be reacted with various nucleophiles to introduce the desired functionality. For instance, aryl 2-chloroprop-2-enyl ethers can be prepared by treating phenols with 2,3-dichloropropene. rsc.org Similarly, the reaction of 2,3-dichloropropene with sulfur-containing nucleophiles can lead to the formation of precursors for this compound.

Another key intermediate is bis(2-chloroprop-2-en-1-yl)sulfide, which can be synthesized from 2,3-dichloropropene and elemental sulfur. nih.govsemanticscholar.org This sulfide can then undergo further transformations to yield various sulfur-containing heterocyclic compounds. nih.govsemanticscholar.org

Introduction of the Thiol Moiety via Nucleophilic Substitution Reactions

The introduction of a thiol group is a critical step in many synthetic routes. This is typically achieved through nucleophilic substitution reactions where a suitable sulfur-containing nucleophile displaces a leaving group on an allylic substrate. pearson.comchemistrysteps.com Thiolates (RS⁻), generated from thiols (RSH), are excellent nucleophiles for this purpose. chemistrysteps.com The high nucleophilicity of sulfur makes these reactions efficient. chemistrysteps.com For example, sodium hydrosulfide (B80085) can react with unhindered alkyl halides to produce thiols. chemistrysteps.com

In the context of this compound synthesis, an allylic halide precursor would be reacted with a sulfur nucleophile. The choice of nucleophile and reaction conditions can be tailored to control the outcome and yield of the desired product.

Derivations from Allylic Sulfonyl Fluorides (e.g., 2-chloroprop-2-ene-1-sulfonyl fluoride)

A more recent and versatile approach involves the use of 2-chloroprop-2-ene-1-sulfonyl fluoride (B91410) (CESF) as a precursor. rsc.orgrsc.orgresearchgate.netnih.gov This compound serves as a valuable building block for creating a diverse range of functionalized allylic sulfonyl fluorides. An efficient, transition metal-free method has been developed to synthesize thiol-functionalized allylic sulfonyl fluorides with high regioselectivity and yields of up to 99%. researchgate.netnih.gov This method demonstrates broad functional group compatibility under mild reaction conditions. researchgate.netnih.gov

The process involves the reaction of a wide range of thiols, including aromatic, aliphatic, and heterocyclic types, with 2-chloroprop-2-ene-1-sulfonyl fluoride. researchgate.netnih.gov Subsequent reactions, such as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and oxidation, can then be used to generate sulfonate, sulfoxide, and sulfone derivatives. researchgate.netnih.gov

Radical-Mediated Synthesis Pathways for Allylic Thiol Systems

Radical-mediated reactions offer an alternative pathway for the synthesis of allylic thiol systems. These reactions often involve the generation of a thiyl radical (RS•) which can then participate in various transformations. mdpi.comthieme-connect.deresearchgate.netacs.org

One common method is the radical-mediated thiol-ene reaction, where a thiyl radical adds across a carbon-carbon double bond. thieme-connect.denih.gov This process is typically initiated photochemically or thermally and results in an anti-Markovnikov addition product. thieme-connect.de The mechanism involves the generation of a thiyl radical, its addition to the alkene to form a carbon-centered radical, and subsequent chain transfer with another thiol molecule to yield the product and regenerate the thiyl radical. thieme-connect.de

While direct radical synthesis of this compound is not extensively detailed, the principles of radical-mediated reactions on allylic systems are well-established. For instance, allylic halogenation using reagents like N-bromosuccinimide (NBS) proceeds via a radical mechanism and is a common method for introducing a halogen at the allylic position. pressbooks.pubpearson.comlibretexts.orgpearson.com

Catalytic Strategies in the Preparation of this compound Analogues

Catalytic methods play a significant role in the synthesis of analogues and derivatives of this compound. Transition metal catalysts, particularly palladium, are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. ucl.ac.uk

For example, palladium-catalyzed reactions can be employed to couple allylic substrates with various partners. While not directly applied to the synthesis of this compound itself in the provided information, these catalytic strategies are fundamental in extending the chemistry of its analogues. For instance, palladium-catalyzed carbonylative double cyclization reactions have been used to synthesize complex heterocyclic structures from precursors containing allylic alcohol moieties. mdpi.com

Furthermore, metal-free catalytic systems are also gaining prominence. For example, base-catalyzed thiol-yne and thiol-ene reactions provide an alternative to radical-mediated processes for the synthesis of thioethers. thieme-connect.de

Chemical Reactivity and Mechanistic Investigations of 2 Chloroprop 2 Ene 1 Thiol

Reactivity Profiles of the Thiol (–SH) Functional Group

The reactivity of 2-Chloroprop-2-ene-1-thiol is principally governed by its sulfhydryl (–SH) moiety. This group's participation in a range of reactions is influenced by the allylic nature of the carbon backbone and the presence of a chlorine atom on the double bond.

Radical Thiol-Ene Addition Reactions

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds through the addition of a thiol across a carbon-carbon double bond. wikipedia.org This reaction proceeds via a free-radical chain mechanism and is known for its high yields, stereoselectivity, and tolerance of various functional groups, earning it a place in the category of "click chemistry". wikipedia.orgfiveable.me The process involves the anti-Markovnikov addition of the thiol, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.orgresearchgate.net

The general mechanism involves three main stages: initiation, propagation, and termination. wikipedia.orgnih.gov

Initiation: A thiyl radical (RS•) is generated from the thiol (RSH). nih.gov

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov

Termination: The reaction ceases when radicals combine. mdpi.com

The intramolecular version of this reaction can also be employed to synthesize sulfur-containing heterocycles. mdpi.com

Photochemical initiation is the most common method for generating the necessary thiyl radicals for thiol-ene reactions. researchgate.netnih.gov This can be achieved by direct UV irradiation or, more frequently, through the use of a photoinitiator that absorbs light to produce radicals. nih.govacs.org Photoinitiators are broadly classified into two types, each with a distinct mechanism.

Type I (Cleavage) Photoinitiators: These initiators, such as 2,2-dimethoxy-2-phenyl acetophenone (B1666503) (DMPA), undergo unimolecular bond cleavage upon UV exposure to form two radical species. researchgate.netsci-hub.box These radicals can then abstract a hydrogen atom from the thiol to generate the propagating thiyl radical. sci-hub.box Type I photoinitiators are generally considered more efficient than Type II initiators. researchgate.net

Type II (H-abstraction) Photoinitiators: These initiators, which include benzophenone (B1666685) and thioxanthone, are activated by UV light to an excited triplet state. researchgate.netsci-hub.box In this state, they abstract a hydrogen atom from a synergist (like an amine) or directly from the thiol to produce the required thiyl radical. sci-hub.box

The thiol-ene reaction can often be induced by UV light even without an initiator, although the presence of one significantly enhances the reaction rate and efficiency. nih.gov An induction period is sometimes observed in photoinitiated reactions, during which radicals are generated before the main chain reaction begins. nih.govacs.org

| Photoinitiator Type | Example(s) | Initiation Mechanism | Reference(s) |

| Type I (Cleavage) | (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO), 2,2-dimethoxy-2-phenyl acetophenone (DMPA) | Undergoes homolytic cleavage upon UV irradiation to form free radicals, which then abstract a hydrogen from the thiol. | researchgate.netsci-hub.box |

| Type II (H-abstraction) | Benzophenone (BP), Thioxanthone (TX), Camphorquinone (CQ) | Forms an excited state upon UV exposure and then abstracts a hydrogen atom from a synergist or the thiol itself. | researchgate.netsci-hub.box |

Besides photochemical methods, thiyl radicals can be generated through other pathways, primarily thermal initiation.

Thermal Initiation: This method employs conventional radical initiators that decompose upon heating to generate radicals. 2,2′-azobis(isobutyronitrile) (AIBN) is a classic example, typically used at temperatures around 60-80 °C. researchgate.netsci-hub.box The radicals produced abstract hydrogen from the thiol to start the chain reaction. However, thermally initiated reactions may have lower conversion rates compared to photochemical methods, as higher temperatures can favor side reactions. sci-hub.box

Redox Initiation: This approach generates radicals under mild conditions through the reaction of an oxidizing agent and a reducing agent. nih.gov It offers the advantage of proceeding at ambient temperature and providing an unlimited depth of cure, which is a limitation in light-initiated systems. nih.gov

Sonochemical Initiation: Research has shown that ultrasound can also initiate thiol-ene reactions, sometimes in conjunction with a thermal initiator like AIBN at room temperature. researchgate.net

| Initiation Method | Initiator/Conditions | Description | Advantages/Disadvantages | Reference(s) |

| Photochemical | UV light, with or without photoinitiators (e.g., DMPA, BP) | UV energy creates radicals from an initiator or directly from the thiol. | High efficiency, spatial/temporal control; Limited depth of cure. | researchgate.netresearchgate.net |

| Thermal | Azo compounds (e.g., AIBN) at elevated temperatures (60-80 °C) | Heat causes homolytic cleavage of the initiator to form radicals. | Simple, no light source needed; Can lead to side reactions, lower conversion. | researchgate.netsci-hub.box |

| Redox | Oxidizing/Reducing agent pair | Chemical reaction between two components generates radicals at ambient temperature. | Unlimited depth of cure, mild conditions. | nih.gov |

Nucleophilic Reactivity of the Sulfhydryl Moiety

The sulfur atom in the thiol group is highly nucleophilic. Thiols are more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base. chemistrysteps.commasterorganicchemistry.com These thiolates are excellent nucleophiles. masterorganicchemistry.comlibretexts.org The enhanced nucleophilicity of sulfur compared to oxygen is attributed to its larger size and greater polarizability. masterorganicchemistry.com

This property allows this compound to participate readily in nucleophilic substitution reactions, particularly S_N2 reactions with alkyl halides, to form the corresponding thioethers (sulfides). masterorganicchemistry.comlibretexts.org Unlike alkoxides, the weaker basicity of thiolates means that elimination (E2) reactions are not a significant competing pathway, even with secondary alkyl halides. chemistrysteps.commasterorganicchemistry.com The synthesis of related 2-chloroprop-2-en-1-yl sulfides has been achieved through the reaction of isothiouronium salts with a base, highlighting the nucleophilic character of the sulfur precursor under mild conditions. researchgate.net

Oxidative Transformations of the Thiol Group

The thiol group is susceptible to oxidation. A common and mild oxidation reaction converts two thiol molecules into a disulfide (R-S-S-R). libretexts.orglibretexts.org This oxidative coupling can be achieved with various mild oxidizing agents, including iodine, bromine, or even atmospheric oxygen. chemistrysteps.com

Further oxidation under stronger conditions can convert the sulfur atom to higher oxidation states. For instance, sulfides derived from related chloropropenyl structures have been oxidized to the corresponding sulfones (R-SO₂-R') using 30% aqueous hydrogen peroxide under solvent-free conditions. researchgate.net This suggests that the sulfur atom in this compound and its derivatives can be oxidized to sulfoxides and subsequently to sulfones.

Reductive Desulfurization Processes of Allylic Thiols

Allylic thiols can undergo reductive desulfurization, a reaction where the C-S bond is cleaved and replaced with a C-H bond, effectively removing the sulfur group and yielding an alkene. This transformation has been observed for other allylic thiols, such as (E)-phyt-2-ene-1-thiol, under mild conditions when treated with hydrogen sulfide (B99878) (H₂S) in aqueous solutions. researchgate.net

The proposed mechanism for this reaction involves radical intermediates, proceeding through an S(RN)1-like pathway. researchgate.net This process can also be accompanied by isomerization of the double bond, leading to a mixture of alkene products. researchgate.net Given the structural similarity, this compound is expected to be susceptible to similar reductive desulfurization processes, which could be relevant in geochemical or synthetic contexts.

Reactivity of the Chlorinated Alkene (C=C–Cl) Moiety

The chlorinated alkene portion of this compound is the site of several key transformations, including addition, substitution, and elimination reactions. The presence of the chlorine atom significantly influences the electron density and reactivity of the carbon-carbon double bond.

Electrophilic addition to an alkene is a fundamental reaction in which the π-bond attacks an electrophile. In the case of this compound, the reactivity of the double bond is attenuated compared to a simple alkene like propene. This is due to the inductive electron-withdrawing effect (-I effect) of the chlorine atom, which decreases the electron density of the π-system, making it less nucleophilic. koreascience.kr While chlorine also possesses lone pairs that can exert a resonance (+M) effect, the inductive effect is generally dominant for halogens in this context. youtube.com

The regioselectivity of electrophilic addition is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. lumenlearning.comlibretexts.org For this compound, the addition of an electrophile like HBr would proceed via two potential carbocation intermediates. Pathway 'a' leads to a secondary carbocation stabilized by resonance from the adjacent sulfur atom, while pathway 'b' forms a secondary carbocation destabilized by the adjacent electron-withdrawing chlorine atom. Consequently, the reaction is expected to proceed through the more stable intermediate from pathway 'a', leading to the Markovnikov product.

Hypothetical Data: Electrophilic Addition of HX to this compound

| Electrophile (HX) | Predicted Major Product | Predicted Regioselectivity |

| HCl | 1-Chloro-2-(chloromethyl)propane-1-thiol | Markovnikov |

| HBr | 1-Bromo-2-(chloromethyl)propane-1-thiol | Markovnikov |

| H₂O (acid-cat.) | 2-(Chloromethyl)-1-mercaptopropan-1-ol | Markovnikov |

Note: This table is illustrative and based on predicted outcomes according to established reaction mechanisms. Specific experimental yields are not available in the reviewed literature.

Direct nucleophilic substitution on a vinylic halide, such as the C-Cl bond in this compound, is notoriously difficult under standard Sₙ2 or Sₙ1 conditions.

Sₙ2 Mechanism: An Sₙ2 reaction is unfavorable for several reasons. The incoming nucleophile would face steric hindrance from the rest of the molecule and electrostatic repulsion from the π-electron cloud of the double bond. wikipedia.orgchemistrysteps.com Furthermore, the carbon of the C-Cl bond is sp² hybridized, resulting in a stronger and shorter bond compared to an sp³ hybridized carbon, making it harder to break. wikipedia.org

Sₙ1 Mechanism: The Sₙ1 mechanism is also disfavored because it would require the formation of a highly unstable vinyl cation. chemistrysteps.com The positive charge on an sp-hybridized carbon (in the resonance contributor) is energetically unfavorable.

While direct substitution at the vinylic position is unlikely, substitution can occur at the allylic (C1) position. However, studies on the analogous compound, 2-chloro-2-propen-1-yl arenesulfonate, have shown that the 2-chloro substituent deactivates the allyl system towards Sₙ2 reactions. koreascience.kr This suggests that nucleophilic attack at the allylic position of this compound would also be slower compared to a non-chlorinated allyl thiol.

Alternative mechanisms, such as the radical nucleophilic substitution (Sʀɴ1) pathway, have been observed for some vinyl halides, but these are typically not the primary reaction pathway. researchgate.netutexas.edu

The reaction between a thiol and an alkene, known as a thiol-ene reaction, is a well-established method for forming thioethers and often proceeds via a free-radical mechanism. wikipedia.org This reaction can be initiated by light, heat, or a radical initiator. wikipedia.org The process involves the formation of a thiyl radical (RS•), which then adds to the alkene.

In the context of this compound, this could be an intermolecular reaction with another thiol molecule or an intramolecular reaction where the molecule's own thiol group adds across its double bond. The addition of the thiyl radical to the double bond typically proceeds with anti-Markovnikov regioselectivity. The radical adds to the less substituted carbon (C3) to generate the more stable secondary carbon-centered radical at C2, which is stabilized by the adjacent chlorine atom. This radical then abstracts a hydrogen from another thiol molecule to propagate the chain.

Mechanism of Radical Thiol-Ene Addition

Initiation: A radical initiator generates a thiyl radical from a thiol.

Propagation Step 1: The thiyl radical adds to the C3 of the double bond of this compound, forming a more stable carbon-centered radical at C2.

Propagation Step 2: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical. wikipedia.org

Elimination of hydrogen chloride (dehydrochlorination) from the 2-chloropropenyl moiety can lead to the formation of either an allene (B1206475) or a propyne (B1212725) derivative. Research on the closely related 2-chloroprop-2-en-1-yl sulfones has demonstrated that they readily undergo dehydrochlorination upon treatment with a base like potassium hydroxide (B78521) to yield allenyl sulfones. researchgate.net

A similar reaction can be predicted for this compound. A strong base could abstract the proton from the thiol group, forming a thiolate. The resulting anion could then facilitate the elimination of the chloride ion. Alternatively, the base could abstract a proton from the C1 carbon, leading to an E2-type elimination to form 1-mercaptoprop-1-yne. The formation of an allene, 3-mercaptopropa-1,2-diene, is also a possible outcome. The exact product distribution would likely depend on the reaction conditions and the base used.

Synergistic and Antagonistic Effects between Thiol and Alkene Reactivities

Synergistic Effects: The thiol group can act as an internal nucleophile. Under basic conditions, the formed thiolate can participate in an intramolecular Michael addition to the double bond, which is activated towards nucleophilic attack by the chlorine atom. This would lead to the formation of a cyclic thioether. Additionally, the thiol can participate in an intramolecular radical addition, as mentioned in section 3.2.3, leading to cyclic products. nih.gov

Antagonistic Effects: The electron-withdrawing nature of the chloroalkene moiety can increase the acidity (lower the pKa) of the thiol group compared to a simple alkanethiol. Conversely, the nucleophilic nature of the thiol/thiolate can compete with external nucleophiles for reaction at any electrophilic sites within the molecule or in the reaction mixture.

Stereochemical Outcomes and Control in Reactions of this compound

Reactions involving the double bond of this compound can lead to the formation of new stereocenters, and the stereochemical outcome is dependent on the reaction mechanism. The C2 carbon of the double bond is a prochiral center. nih.gov

Addition Reactions: Electrophilic addition reactions that proceed through a planar carbocation intermediate, such as the addition of HBr, will typically result in a racemic mixture of enantiomers if a new chiral center is formed at C2. masterorganicchemistry.com The nucleophile (Br⁻) can attack the planar carbocation from either face with equal probability. Radical additions can also lead to mixtures of stereoisomers. However, some radical cyclizations can exhibit high levels of stereocontrol depending on the transition state geometry. nih.gov

Control of Stereochemistry: Achieving stereocontrol in reactions of this compound would likely require the use of chiral reagents or catalysts. For example, a catalytic enantioselective addition of a prochiral radical could, in principle, favor the formation of one enantiomer over the other. nih.gov The stereochemical outcome of any substitution at the allylic C1 position would depend on the mechanism; an Sₙ2 reaction would proceed with inversion of configuration. masterorganicchemistry.com

Advanced Analytical Methodologies in the Research of 2 Chloroprop 2 Ene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including 2-Chloroprop-2-ene-1-thiol. jchps.comrsc.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity can be assembled. ox.ac.uk

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The vinylic protons (=CH₂) would likely appear as two separate signals due to their different chemical environments relative to the chlorine and sulfur-containing groups. The methylene (B1212753) protons (-CH₂S-) adjacent to the sulfur atom would exhibit a characteristic shift, and the thiol proton (-SH) would typically present as a broad singlet, the position of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Key Features |

| Vinylic Protons (=CH₂) | ¹H | 5.0 - 6.0 | Two distinct signals (doublets or multiplets) expected. |

| Methylene Protons (-CH₂S-) | ¹H | 3.0 - 3.5 | Likely a doublet, coupled to the thiol proton. |

| Thiol Proton (-SH) | ¹H | 1.0 - 2.5 | Typically a broad singlet; position is variable. |

| Vinylic Carbon (-C(Cl)=) | ¹³C | 130 - 145 | Quaternary carbon, deshielded by chlorine. |

| Vinylic Carbon (=CH₂) | ¹³C | 115 - 125 | Shielded relative to the chlorine-bearing carbon. |

| Methylene Carbon (-CH₂S-) | ¹³C | 25 - 40 | Influenced by the adjacent sulfur atom. |

Mass Spectrometry (MS) Techniques for Reaction Pathway and Derivative Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing its reaction pathways and derivatives. acs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. rsc.org

In the analysis of reaction pathways, MS can be coupled with chromatographic techniques (e.g., GC-MS or LC-MS) to identify intermediates and byproducts. acs.org For instance, in studying the heterocyclization of related compounds like bis(2-chloroprop-2-en-1-yl)sulfide, MS is used to identify the mass of the resulting thiophene (B33073) and pyrrole (B145914) derivatives. semanticscholar.orgnih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would include the loss of a chlorine atom, a thiol radical (-SH), or cleavage of the C-S bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, serving as a clear indicator of the presence of chlorine in the molecule.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (C₃H₅ClS) Molecular Weight of C₃H₅³⁵ClS ≈ 108.5 g/mol

| m/z Value (for ³⁵Cl) | Predicted Fragment Ion | Possible Neutral Loss |

| 108 | [C₃H₅ClS]⁺ | Molecular Ion (M⁺) |

| 73 | [C₃H₅S]⁺ | Cl |

| 75 | [C₃H₄Cl]⁺ | HS |

| 41 | [C₃H₅]⁺ (Allyl Cation) | ClS |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. nih.gov For this compound, these methods can unequivocally confirm the presence of the key thiol, alkene, and carbon-chlorine bonds. researchgate.net

The IR spectrum would be expected to show a characteristic absorption band for the S-H stretching vibration, which is typically weak but sharp and appears in a relatively uncongested region of the spectrum. researchgate.net The C=C stretch of the alkene group would also be present. libretexts.org The C-Cl stretch gives rise to a strong absorption in the fingerprint region of the spectrum. docbrown.info

Raman spectroscopy is particularly useful for detecting the C=C and S-H bonds. researchgate.net The C=C stretching vibration often produces a strong and sharp signal in the Raman spectrum. The S-H stretch is also readily observable. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiol | S-H Stretch | IR, Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |

| Alkene | C=C Stretch | IR, Raman | 1640 - 1680 | Medium (IR), Strong (Raman) |

| Alkene | =C-H Stretch | IR | 3000 - 3100 | Medium |

| Alkyl Halide | C-Cl Stretch | IR | 600 - 800 | Strong |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are essential for both monitoring the progress of reactions involving this compound and for the isolation and purification of the final products. acs.org

Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitatively monitoring reaction progress. By spotting the reaction mixture on a TLC plate over time, the consumption of reactants and the formation of products can be visualized.

Column chromatography is the standard method for purifying compounds on a preparative scale. researchgate.netgoogle.com In the synthesis of derivatives from related starting materials, such as the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, column chromatography is explicitly used to separate the desired heterocyclic products from the reaction residue. nih.govresearchgate.net A silica (B1680970) gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) would likely be effective for purifying this compound.

For more complex mixtures or for high-purity analytical purposes, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed. GC is well-suited for volatile and thermally stable compounds like this compound, while HPLC can be used for a wider range of derivatives, including those that are less volatile or thermally sensitive. acs.org

Chiral Analysis Techniques for Enantiomeric Studies of Derivatives

While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral derivatives. For example, reactions at the double bond or substitution reactions involving the thiol group can lead to the formation of a stereocenter. The study of these enantiomeric derivatives requires specialized chiral analysis techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) of a reaction product. Research on related compounds has demonstrated the synthesis of enantiomerically pure thiocrown ethers, a process that would rely on chiral analysis to confirm the optical purity of the products. acs.orgacs.org The development of stereoselective syntheses for derivatives of this compound would therefore depend heavily on chiral HPLC for method optimization and product characterization. uou.ac.in

Theoretical and Computational Chemistry Studies of 2 Chloroprop 2 Ene 1 Thiol

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-Chloroprop-2-ene-1-thiol, DFT calculations can provide detailed information about its geometry, bond lengths, bond angles, and electronic properties. Studies on related halosubstituted and sulfur-containing organic molecules reveal key structural and electronic features that are likely to be present in this compound.

DFT calculations on halosubstituted anilines have shown that the number and position of halogen substituents significantly influence the molecular geometry and electronic properties. Similarly, the chlorine atom in this compound is expected to have a considerable impact on the molecule's structure and reactivity due to its electron-withdrawing nature. DFT studies on allyl mercaptan and its derivatives indicate that the presence of different functional groups affects the thermodynamic and chemical activity descriptors. mdpi.com

The optimized geometry of this compound, predicted by DFT, would likely feature a C=C double bond length typical of chloro-substituted alkenes. The C-Cl and C-S bond lengths would also be influenced by the electronic interplay between the chlorine atom, the double bond, and the thiol group. The table below presents hypothetical, yet representative, bond lengths and angles for this compound based on DFT calculations of analogous compounds.

| Parameter | Predicted Value |

| C=C Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.73 Å |

| C-S Bond Length | ~1.82 Å |

| S-H Bond Length | ~1.34 Å |

| C-C-Cl Bond Angle | ~122° |

| C-C-S Bond Angle | ~118° |

| C-S-H Bond Angle | ~96° |

Note: These values are illustrative and based on data from structurally similar molecules.

Quantum Chemical Calculations of Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.ukyoutube.comyoutube.com For this compound, FMO analysis can predict its behavior as a nucleophile or an electrophile.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com In a molecule like this compound, the HOMO is likely to be localized on the sulfur atom of the thiol group, which is rich in electron density. The LUMO, on the other hand, would be expected to be distributed over the C=C double bond and the C-Cl bond, influenced by the electron-withdrawing chlorine atom.

Computational studies on the thiol-ene reaction, which involves the addition of a thiol to an alkene, heavily rely on FMO analysis to explain the reaction's feasibility and regioselectivity. acs.orgacs.orgwikipedia.orgnih.gov The energy gap between the HOMO of the thiol and the LUMO of the alkene is a critical factor in determining the reaction rate. A smaller HOMO-LUMO gap generally indicates a more facile reaction.

The following table provides hypothetical HOMO and LUMO energy values for this compound, estimated from computational studies of similar compounds.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution |

| HOMO | -9.5 | S (p-orbital) |

| LUMO | -0.8 | C=C (π* orbital), C-Cl (σ* orbital) |

| HOMO-LUMO Gap | 8.7 | - |

Note: These values are illustrative and based on data from structurally similar molecules.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods, particularly DFT, are widely used to calculate BDEs, providing insights into the thermal stability of molecules and the feasibility of certain reaction pathways. tandfonline.comresearchgate.networldscientific.comacs.orgsc.edu For this compound, the most relevant BDEs would be for the S-H, C-S, and C-Cl bonds.

The S-H bond in thiols is relatively weak, making them good hydrogen atom donors in radical reactions. researchgate.net Computational studies have extensively investigated the S-H BDE in various thiol compounds. The C-S bond BDE is also of interest, as its cleavage is a key step in many decomposition and rearrangement reactions. tandfonline.comacs.org The C-Cl bond strength will be influenced by its attachment to an sp2-hybridized carbon atom.

Below is a table of estimated BDEs for key bonds in this compound, based on computational data for analogous molecules.

| Bond | Computed BDE (kcal/mol) |

| S-H | ~82 |

| C-S | ~75 |

| C-Cl | ~88 |

Note: These values are illustrative and based on data from structurally similar molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, a key reaction would be its participation in thiol-ene click chemistry, where the thiol group adds across a double bond. acs.orgacs.orgwikipedia.orgnih.gov

DFT calculations can be used to map the potential energy surface of the reaction, locating the transition state structures and calculating the activation energies. In a radical-mediated thiol-ene reaction, the mechanism involves the formation of a thiyl radical, which then adds to the double bond to form a carbon-centered radical intermediate. This is followed by a chain transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. acs.orgacs.orgwikipedia.orgnih.gov

Computational studies on the reactions of thiols with α,β-unsaturated carbonyl compounds have also provided detailed mechanistic insights, including the role of base catalysis and the nature of the transition states. nih.gov Similar computational approaches could be applied to understand the reactions of this compound with various electrophiles and nucleophiles.

Conformational Analysis and Energetics of this compound

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around the C-C and C-S single bonds can lead to various conformers.

Computational studies on allyl compounds, such as allyl ethyl ether and allyl ethyl sulfide (B99878), have revealed complex conformational landscapes with multiple stable conformers. illinois.edunih.gov These studies, often combining microwave spectroscopy with quantum chemical calculations, show that the relative energies of conformers are influenced by subtle stereoelectronic effects. illinois.edunih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The presence of both a thiol and a chloroalkene functionality makes 2-chloroprop-2-ene-1-thiol a highly useful intermediate in organic synthesis. These reactive sites allow for a range of chemical modifications, enabling the construction of more complex molecular architectures. evitachem.comlookchem.com For instance, it can be used to synthesize various sulfur-containing organic compounds. evitachem.com

One notable application is in the synthesis of 2-chloroprop-2-en-1-yl sulfones. These compounds can be prepared in good yields through a green approach and can subsequently undergo dehydrochlorination to form stable allenyl sulfones or alkaline hydrolysis to produce acetonyl sulfones. researchgate.net Furthermore, this compound and its derivatives can participate in domino reactions, which are sequential reactions that occur in a single pot, to form heterocyclic compounds like thiophenes and pyrroles. nih.govresearchgate.net The reaction of 2,3-dichloro-1-propene (B165496) with alkane dithiolates in a hydrazine (B178648) hydrate-KOH medium can lead to the formation of dithiin and dithiepin derivatives through a series of steps including substitution of the allylic chlorine, dehydrochlorination, and intramolecular heterocyclization. researchgate.net

The versatility of this compound extends to its use in the synthesis of various functionalized molecules. For example, it can react with a range of thiols, including aromatic, aliphatic, and heterocyclic types, to produce thiol-functionalized allylic sulfonyl fluorides with high regioselectivity and yields up to 99%. researchgate.net These resulting compounds can be further transformed into sulfonate, sulfoxide, and sulfone derivatives, which are important motifs in medicinal chemistry. researchgate.net Additionally, a Giese-type radical approach allows for the reaction of alkyl iodides with 2-chloroprop-2-ene-1-sulfonyl fluoride (B91410) (CESF), a derivative of this compound, to create 2-alkyl-substituted vinyl sulfonyl fluorides. researchgate.net

Role in Polymer Chemistry and Polymer Functionalization via Thiol-Ene Reactions

Thiol-ene reactions are a type of "click" chemistry known for their high efficiency, rapid reaction rates under mild conditions, and high yields. nih.govwikipedia.org These reactions involve the addition of a thiol to an alkene, forming a stable thioether linkage. wikipedia.org The presence of both a thiol and an alkene group in this compound and its derivatives makes them ideal candidates for polymerization and polymer functionalization via this mechanism. wikipedia.orgsmolecule.com

The thiol-ene reaction can proceed through either a free-radical or a Michael addition pathway. wikipedia.org The free-radical mechanism, often initiated by light or heat, is particularly useful in photopolymerization to create uniform polymer networks. wikipedia.org The Michael addition, catalyzed by a base or nucleophile, also results in an anti-Markovnikov addition product. wikipedia.orgnih.gov This high degree of control and efficiency has made thiol-ene chemistry a valuable tool in creating a wide range of polymeric materials. smu.edu

Hydrogel Fabrication and Property Tuning

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are of significant interest for biomedical applications, such as drug delivery and tissue engineering. nih.gov Thiol-ene chemistry provides a versatile method for fabricating hydrogels with tunable properties. nih.govmdpi.com

By using multifunctional macromers containing thiol and alkene groups, hydrogels can be formed through covalent crosslinking. nih.gov The properties of these hydrogels, such as their mechanical strength, swelling behavior, and degradation profile, can be precisely controlled by adjusting factors like the polymer concentration, molecular weight, and cross-linking density. nih.govmdpi.comrsc.org For example, the mechanical properties of polymer-nanoparticle (PNP) hydrogels can be tailored by altering the chemical characteristics of the modified hydroxypropylmethylcellulose (B13716658) (HPMC) derivatives used in their formation. rsc.org Similarly, the degradation rates of hydrogels can be tuned by incorporating peptide sequences that are susceptible to cleavage by specific enzymes like matrix metalloproteinases (MMPs). nih.gov

Synthesis and Functionalization of Branched Polymers and Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a large number of peripheral functional groups. diva-portal.org Thiol-ene chemistry has been effectively employed in the synthesis and functionalization of dendrimers and other branched polymers. smu.edunih.govmdpi.com

The synthesis of carbosilane-thioether dendrimers can be achieved through repetitive Grignard and thiol-ene reactions. smu.edu The exterior of these dendrimers can then be efficiently functionalized using thiol-ene chemistry to tailor their solubility and other properties. smu.edu For instance, reacting vinyl-terminated dendrimers with various thiols can introduce hydroxyl, amine, or sulfonate groups to the dendrimer periphery. smu.edu Similarly, thiol-functionalized long-chain highly branched polymers have been synthesized by combining ring-opening metathesis polymerization (ROMP) with a thiol-Michael addition click reaction. nih.gov These functionalized polymers can then be used to create novel hybrid nanostructures, such as by decorating their surface with gold nanoparticles. nih.gov

Applications in Photopolymerization for Advanced Materials, including 3D Printing

Photopolymerization, the use of light to initiate polymerization, is a key technology in advanced manufacturing processes like 3D printing. colab.wsnih.gov Thiol-ene photopolymerization is particularly advantageous for these applications due to its rapid and efficient nature under ambient conditions. wikipedia.orgcolab.ws

This technique allows for the layer-by-layer fabrication of complex three-dimensional structures with high resolution. nih.govresearchgate.net Thiol-ene based resins have been developed for use in vat photopolymerization techniques such as stereolithography (SLA) and digital light processing (DLP). mdpi.comresearchgate.net These resins can be formulated with bio-derived building blocks to create more sustainable photopolymers. mdpi.comresearchgate.net The properties of the resulting materials can be finely tuned by controlling the printing parameters, such as temperature and light intensity, which can even allow for the creation of multi-material parts from a single resin formulation. chemrxiv.org However, there are some limitations, such as the potential for an unpleasant odor and the formation of soft materials due to the flexibility of the thioether bonds. colab.ws

Derivatization for the Development of Functional Materials

The reactive nature of this compound allows for its derivatization to create a wide range of functional materials. researchgate.netresearchgate.netnih.gov These materials often possess unique properties that make them suitable for specific applications.

As previously mentioned, the synthesis of thiol-functionalized allylic sulfonyl fluorides from this compound provides a platform for creating compounds with potential medicinal applications. researchgate.net The derivatization of branched polymers and dendrimers with various functional groups through thiol-ene chemistry leads to materials with tailored solubility and reactivity, which can be used, for example, to stabilize metal nanoparticles. smu.edu Furthermore, the combination of thiol-ene chemistry with other polymerization techniques, like ROMP, enables the fabrication of novel nanomaterials with sophisticated structures and tunable functionalities. nih.gov For example, thiol-functionalized polymers can be used as scaffolds for the covalent conjugation of gold nanoparticles, creating hybrid nanostructures. nih.gov

Application in Peptide and Biopolymer Modification Chemistry

The high chemoselectivity and biocompatibility of the thiol-ene reaction make it a powerful tool for the modification of peptides and other biopolymers. mdpi.comnih.gov This chemical approach allows for the creation of homogeneous products, which is often difficult to achieve through biological methods. nih.gov

Thiol-ene chemistry has been used for a variety of peptide modifications, including macrocyclization, glycosylation, and lipidation. nih.gov For instance, intramolecular thiol-ene reactions can be used to create cyclic peptides by reacting a cysteine residue with a peptide-bound alkene. mdpi.com This has been applied in the on-resin synthesis of cyclic peptides. mdpi.com The CLipPA (Cysteine Lipidation on a Peptide or Amino acid) technique utilizes a thiol-ene reaction between a vinyl ester and a cysteine residue to attach lipid moieties to peptides. frontiersin.org This has been adapted to introduce lipids onto a simplified teixobactin (B611279) pharmacophore, a promising antibiotic lead. frontiersin.org Furthermore, the thiol-ene reaction can be used to regioselectively install free thiol groups into peptides by substituting cysteine residues with allyl-glycine, followed by reaction with thioacetic acid and deacetylation. researchgate.net This allows for further site-specific modifications of the peptide. researchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Compounds

This compound and its derivatives are valuable precursors in the synthesis of a variety of heterocyclic compounds. The presence of both a reactive allylic chloride and a thiol or potential thiol group allows for versatile cyclization strategies.

Research has demonstrated the utility of related structures, such as aryl 2-chloroprop-2-enyl ethers and thioethers, in forming fused heterocyclic systems. For instance, aryl 2-chloroprop-2-enyl ethers, prepared from the reaction of phenols with 2,3-dichloropropene, undergo a Claisen rearrangement followed by acid-catalyzed cyclization to produce 2-methylbenzo[b]furans. rsc.org Similarly, the corresponding thioethers can be cyclized directly to 2-methylbenzo[b]thiophens when heated. rsc.org

A key related compound, bis(2-chloroprop-2-en-1-yl)sulfide, which can be synthesized from 2,3-dichloropropene and sulfur, undergoes heterocyclization in a hydrazine hydrate-alkali medium. nih.gov This reaction yields thiophene (B33073) and pyrrole (B145914) derivatives, such as 4,5,9,10-tetrahydrocycloocta[1,2-c;5,8-c']dithiophene and derivatives of 5-methylidenedihydrothiophen-2-one hydrazone. nih.gov These reactions open pathways to otherwise difficult-to-access thiophene and pyrrole structures. nih.gov The mechanism often involves the formation of highly reactive thiiranium ion intermediates, which are susceptible to nucleophilic attack, leading to the formation of various sulfur-containing heterocyclic derivatives. nih.gov

The following table summarizes examples of heterocyclic compounds synthesized from precursors related to this compound.

| Precursor | Reagents and Conditions | Heterocyclic Product | Yield (%) | Reference |

| Aryl 2-chloroprop-2-enyl ethers | 1. Heat in NN-diethylaniline (Claisen Rearrangement) 2. Concentrated HCl, 85-89 °C (Cyclization) | 2-Methylbenzo[b]furans | High | rsc.org |

| Aryl 2-chloroprop-2-enyl thioethers | Heat at 200 °C in NN-diethylaniline | 2-Methylbenzo[b]thiophens | High | rsc.org |

| Bis(2-chloroprop-2-en-1-yl)sulfide | Hydrazine hydrate–KOH | 4,5,9,10-Tetrahydrothieno[3',4;5,6]cycloocta[1,2-c]thiophene | 14% | nih.gov |

| Bis(2-chloroprop-2-en-1-yl)sulfide | Hydrazine hydrate–KOH | (1E)-(3-Methyl-5-methylidenedihydrothiophen-2(3H)-ylidene)hydrazine | 68% | nih.gov |

Intermediate in the Production of Specialized Chemicals (e.g., agrochemical intermediates, pharmaceutical intermediates)

The unique structure of this compound, featuring multiple reactive sites, makes it a valuable intermediate in the synthesis of specialized chemicals, including those for the agrochemical and pharmaceutical industries. Its derivatives are recognized for their utility in constructing more complex molecules. lookchem.comevitachem.com

In the pharmaceutical sector, related sulfur-containing compounds are used as intermediates in the development of new drugs. lookchem.comlookchem.com For example, derivatives like 2-chloroprop-2-ene-1-sulfonyl chloride are intermediates in the synthesis of sulfonamide-based drugs, which are important for targeting bacterial infections. The reactivity of the sulfonyl chloride group allows for the formation of sulfonamides and sulfonates, which are valuable structural motifs in medicinal chemistry. researchgate.net The development of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides from a derivative of this compound highlights its potential in creating biologically active compounds. researchgate.net

In the agrochemical field, various chloropropene derivatives are listed as components or intermediates in fungicidal and herbicidal formulations. For instance, the compound 6-Chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-5-methyl-N-phenylpyridazine-3-amine is noted in patent literature related to agrochemical active agents. google.com The ability to introduce sulfur-containing moieties and reactive handles makes compounds like this compound useful building blocks for creating new agrochemicals. researchgate.net The reactivity of the chloroalkene group allows for addition and substitution reactions, further expanding its synthetic utility.

Environmental Chemical Transformations of 2 Chloroprop 2 Ene 1 Thiol Abiotic Processes

Abiotic Degradation Pathways in Aqueous Environments

In aqueous environments, the primary abiotic degradation pathway for 2-chloroprop-2-ene-1-thiol is expected to be hydrolysis. This process involves the reaction of the compound with water, leading to the cleavage of the carbon-chlorine bond.

Given its structure as an allylic chloride, this compound is susceptible to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be displaced by a water molecule. This reaction is anticipated to proceed via an SN1-like mechanism, facilitated by the formation of a resonance-stabilized allylic carbocation. The resulting intermediate would then rapidly react with water to form 2-mercaptomethyl-prop-1-en-2-ol.

Another potential abiotic reaction in aqueous environments containing sulfide (B99878) ions is nucleophilic substitution, where the chloride is displaced by a hydrosulfide (B80085) ion (HS⁻) or sulfide (S²⁻). This would lead to the formation of a dithiolic compound. The rate of this reaction would be dependent on the concentration of sulfide species in the water body. nih.gov

Table 1: Postulated Abiotic Degradation Products of this compound in Aqueous Environments

| Degradation Pathway | Reactant | Postulated Product |

| Hydrolysis | Water | 2-Mercaptomethyl-prop-1-en-2-ol |

| Nucleophilic Substitution | Sulfide ions (HS⁻, S²⁻) | Dithiol derivative |

Radical-Induced Transformations in Environmental Matrices

In various environmental compartments, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) play a crucial role in the transformation of organic compounds. The reaction of this compound with hydroxyl radicals is expected to be a significant degradation pathway.

Hydroxyl radicals can initiate transformation through two primary mechanisms: hydrogen abstraction and addition to the double bond. Hydrogen abstraction can occur from the thiol group (-SH), which is particularly susceptible to radical attack, forming a thiyl radical (RS•). Alternatively, abstraction of a hydrogen atom from the allylic carbon is also possible. Addition of the hydroxyl radical to the carbon-carbon double bond would lead to the formation of a carbon-centered radical intermediate.

The resulting thiyl radicals are known to be relatively stable intermediates. In the presence of oxygen, they can undergo further reactions to form sulfinyl or sulfonyl radicals, ultimately leading to the formation of more oxidized sulfur species. In the absence of other reactants, thiyl radicals can also dimerize to form a disulfide. acs.orgias.ac.inwikipedia.org

While specific rate constants for the reaction of this compound with hydroxyl radicals are not documented, rate constants for simple thiols are typically high, suggesting that this would be a rapid transformation process in environments where hydroxyl radicals are present, such as sunlit surface waters or the atmosphere. researchgate.net

Table 2: Potential Radical-Induced Transformation Pathways and Products

| Radical Species | Transformation Mechanism | Intermediate/Product |

| Hydroxyl Radical (•OH) | Hydrogen abstraction from -SH | Thiyl radical (RS•) |

| Hydroxyl Radical (•OH) | Addition to C=C bond | Carbon-centered radical |

| Thiyl Radical (RS•) | Dimerization | Disulfide (RS-SR) |

Photochemical Stability and Degradation Mechanisms

The presence of a carbon-carbon double bond and a thiol group in this compound suggests that it may be susceptible to photochemical degradation upon absorption of solar radiation.

Direct photolysis can occur if the molecule absorbs light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The primary photochemical process for thiols is typically the cleavage of the S-H bond, leading to the formation of a thiyl radical and a hydrogen atom. researchgate.net As mentioned previously, the resulting thiyl radical can then undergo dimerization to form a disulfide.

Indirect photolysis can also be a significant degradation pathway. In this process, other substances in the environment, known as photosensitizers (e.g., humic acids, dissolved organic matter), absorb solar energy and transfer it to the this compound molecule or generate reactive species like singlet oxygen or hydroxyl radicals that can then react with the compound. dtu.dk

The photochemical stability of this compound will be influenced by its absorption spectrum and the quantum yield of the photochemical reactions. While specific data for this compound are unavailable, studies on other thiols have shown that photodegradation can be a significant environmental fate process, particularly in surface waters. theses.frub.edu.ar The presence of the chloro-substituted double bond may also influence the photochemical behavior, potentially leading to other reactions such as photoisomerization or photocyclization, though these are likely to be minor pathways compared to S-H bond cleavage.

Table 3: Summary of Photochemical Degradation Mechanisms

| Process | Mechanism | Key Products |

| Direct Photolysis | S-H bond cleavage | Thiyl radical, Hydrogen atom |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH, ¹O₂) | Oxidation and degradation products |

Future Research Trajectories for 2 Chloroprop 2 Ene 1 Thiol

Development of Novel Stereoselective Synthetic Methodologies

The presence of a stereocenter at the carbon atom bearing the thiol group in derivatives of 2-chloroprop-2-ene-1-thiol necessitates the development of stereoselective synthetic methods to access enantiomerically pure compounds. Such chiral sulfur-containing molecules are of considerable importance in medicinal chemistry and materials science. nih.gov Future research will likely focus on catalytic asymmetric approaches to control the stereochemistry of this thiol-bearing carbon.

Key research directions include:

Catalytic Asymmetric Rearrangements: The development of catalytic asymmetric methods for preparing allylic thiol derivatives is an active area of research. acs.orgnih.gov For instance, palladium(II) complexes have been shown to catalyze the rearrangement of linear prochiral O-allyl carbamothioates to branched S-allyl carbamothioates with high enantiomeric purity. acs.org Adapting such methodologies to substrates that could yield this compound derivatives would be a significant advancement. This could involve designing specific chiral ligands to control the regioselectivity and enantioselectivity of the rearrangement.

Enantioselective C-S Bond Formation: Transition-metal catalysis is a powerful tool for the asymmetric construction of C-S bonds. nih.govrsc.org Rhodium(I)-catalyzed asymmetric carbene insertion into the S-H bond of a thiol is a promising approach for creating sulfur-substituted stereocenters. rsc.orgresearchgate.net Future work could explore the enantioselective addition of a thiol-containing precursor to a suitable allene (B1206475) or the asymmetric allylic substitution of a prochiral precursor to install the thiol group with high stereocontrol. nih.govbeilstein-journals.org

Organocatalysis: Organocatalysis has emerged as a successful strategy for the enantioselective construction of various chemical bonds, including C-S bonds. scienceopen.com The development of small organic molecules that can catalyze the stereoselective synthesis of chiral thiols from prochiral precursors represents a fertile ground for research. scienceopen.com

A summary of potential stereoselective synthetic approaches is presented in the table below.

| Synthetic Approach | Catalyst/Reagent Type | Potential Outcome for this compound Derivatives |

| Catalytic Asymmetric Rearrangement | Chiral Palladium(II) Complexes | Enantiomerically enriched branched S-allyl carbamothioates. acs.org |

| Enantioselective C-S Bond Formation | Chiral Rhodium(I) Complexes | Access to sulfur-substituted stereocenters via carbene insertion. rsc.org |

| Asymmetric Allylic Thiolation | Chiral Ligands with Palladium | Stereocontrolled formation of highly substituted (Z)-allylic thioethers. acs.org |

| Organocatalysis | Chiral Small Molecules | Enantioselective construction of the C-S bond under metal-free conditions. scienceopen.com |

Exploration of Undiscovered Catalytic Transformations

The dual reactivity of this compound, stemming from its thiol and vinyl chloride functionalities, offers a rich landscape for the discovery of novel catalytic transformations.

Future research could investigate:

Ruthenium-Catalyzed Reactions: Ruthenium complexes have proven to be highly efficient catalysts for the allylation of thiols under mild conditions. acs.org Research into the ruthenium-catalyzed reactions of this compound could uncover novel cross-coupling partners and reaction pathways. acs.orgnih.gov Furthermore, ruthenium catalysts are known to promote redox isomerizations of allylic alcohols, suggesting that the allylic thiol moiety could undergo analogous transformations. nih.gov

Palladium-Catalyzed Cross-Coupling: The vinyl chloride group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.org The exploration of these reactions with this compound as a substrate could lead to a diverse array of functionalized derivatives. However, the presence of the thiol group, which can act as a catalyst poison, presents a significant challenge that needs to be addressed through the design of robust catalyst systems. acs.org

Dual Catalysis: The bifunctional nature of the molecule is amenable to dual catalytic approaches where two different catalytic cycles operate concurrently to activate both the thiol and the vinyl chloride moieties, enabling complex, one-pot transformations.

Advanced Mechanistic Elucidations through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. An integrated approach combining experimental techniques and computational modeling will be instrumental in this endeavor.

Key areas for mechanistic investigation include:

Thiiranium Ion Intermediates: The addition of electrophiles to the double bond of this compound, or the intramolecular participation of the sulfur atom, can lead to the formation of thiiranium ion intermediates. nih.gov These highly reactive species play a pivotal role in the sulfenofunctionalization of alkenes. nih.gov Detailed mechanistic studies, including spectroscopic identification of these intermediates and computational modeling of their stability and reactivity, will provide valuable insights. unimore.itnih.govresearchgate.netacs.org

Computational Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of various transformations involving this compound. mdpi.comrsc.org This can help in understanding the energetics of different reaction channels, identifying transition states, and predicting the regio- and stereoselectivity of reactions. For instance, computational studies on radical-mediated thiol-ene reactions have provided valuable insights into the factors controlling the reaction kinetics and selectivity. acs.orgresearchgate.netnih.gov

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to monitor reaction progress, identify intermediates, and elucidate complex reaction networks in real-time.

Rational Design of New Functional Materials with Tailored Properties

The presence of both a polymerizable alkene and a functionalizable thiol group makes this compound an attractive monomer for the synthesis of novel functional materials.

Future research in this area could focus on:

Sulfur-Containing Polymers: Sulfur-containing polymers exhibit a range of interesting properties, including high refractive indices, metal-ion binding capabilities, and degradability. rsc.orgrsc.orgwiley-vch.de this compound can be used as a monomer in various polymerization reactions to create new sulfur-containing polymers with tailored properties. nih.govacs.org

Thiol-Ene Click Chemistry: The thiol-ene "click" reaction is a highly efficient and versatile method for polymer synthesis and modification. magtech.com.cnbohrium.commagtech.com.cnnih.gov The alkene moiety of this compound can readily participate in thiol-ene reactions with polythiols to form cross-linked networks or linear polymers. The pendant vinyl chloride group can then be further functionalized to introduce additional properties. This approach allows for the modular construction of complex polymer architectures. mdpi.com

Redox-Active Polymers: The thioether linkage formed in thiol-ene polymerizations can be selectively oxidized to sulfoxides or sulfones, providing a means to tune the polymer's properties, such as its redox activity and solubility. nih.gov This opens up possibilities for creating smart materials that respond to external stimuli.

The table below outlines potential applications of polymers derived from this compound.

| Polymer Type | Synthesis Method | Potential Properties and Applications |

| Poly(thioether)s | Thiol-ene polymerization | High refractive index optical materials, metal scavengers, degradable plastics. rsc.orgrsc.org |

| Cross-linked networks | Thiol-ene click chemistry | Coatings, adhesives, and hydrogels. magtech.com.cnbohrium.com |

| Functionalized polymers | Post-polymerization modification of the vinyl chloride group | Materials with tailored surface properties, drug delivery systems. mdpi.com |

| Redox-active polymers | Oxidation of thioether backbone | Smart materials, sensors, and controlled-release systems. nih.gov |

Predictive Modeling for Targeted Chemical Reactivity and Selectivity

The development of predictive models for the chemical reactivity and selectivity of this compound can significantly accelerate the discovery of new reactions and the optimization of reaction conditions.

Future research in this domain will likely involve:

Quantitative Structure-Activity Relationships (QSAR): QSAR models can be developed to correlate the structural features of reactants and catalysts with reaction outcomes, such as reaction rates and product selectivity. qsardb.orgnih.govnsf.gov For instance, QSAR models have been successfully used to predict the thiol reactivity of various compounds. qsardb.orgnih.goveuropa.eu Such models could be trained on experimental data from reactions involving this compound and its derivatives to guide the design of new experiments.

Machine Learning Approaches: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. These models can identify complex patterns in the data that are not readily apparent to human researchers, thereby accelerating the discovery of novel reactivity. nih.gov

DFT-Based Reactivity Indices: DFT calculations can provide a range of reactivity descriptors, such as frontier molecular orbital energies, atomic charges, and reaction energies, which can be used to predict the most likely sites of reaction and the relative reactivity of different functional groups within the molecule. mdpi.com

By combining these predictive modeling techniques with high-throughput experimentation, it will be possible to efficiently screen for new catalysts and reaction conditions for the targeted transformations of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Chloroprop-2-ene-1-thiol, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis of this compound can be achieved via nucleophilic substitution or thiol-ene "click" chemistry. For nucleophilic routes, reacting allylic chlorides (e.g., 2-chloropropene) with thiourea or sodium hydrosulfide under controlled pH (neutral to slightly basic) in polar aprotic solvents (e.g., DMF) at 50–70°C is common. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the thiol . For thiol-ene reactions, UV-initiated radical addition of thiols to alkenes can be employed, requiring photoinitiators like DMPA and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- NMR : Analyze -NMR for the thiol proton (δ 1.2–1.5 ppm, broad singlet) and allylic protons (δ 5.2–5.8 ppm, multiplet). -NMR should show the thiol-bearing carbon (δ 25–35 ppm) and alkene carbons (δ 120–130 ppm) .

- IR : Confirm the S-H stretch (2550–2600 cm) and C=C stretch (1640–1680 cm) .

- GC-MS : Use electron ionization to identify molecular ion peaks (m/z ≈ 108 for CHClS) and fragmentation patterns (e.g., loss of HCl or SH groups) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors, which are toxic and malodorous .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to the compound’s flammability (Flash Point < 23°C) and reactivity .

- Waste Disposal : Neutralize waste with oxidizing agents (e.g., hydrogen peroxide) to convert thiols to less hazardous sulfonic acids before disposal .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity and stability of this compound in different chemical environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electronic structure. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Thermodynamic Stability : Compare Gibbs free energy of tautomers (e.g., thiol vs. thione forms) in solvents using implicit solvation models (e.g., PCM) .

- Reaction Pathways : Simulate transition states for thiol-ene reactions to optimize activation energies and regioselectivity .

Q. What strategies can resolve contradictions in experimental data regarding the kinetic versus thermodynamic control in reactions involving this compound?

- Methodological Answer :

- Variable Temperature Studies : Conduct reactions at 0°C (kinetic control) vs. 60°C (thermodynamic control) and monitor product ratios via HPLC or -NMR .

- Computational Validation : Use DFT to compare energy profiles of intermediates and transition states, identifying dominant pathways .

- Isolation of Intermediates : Trap reactive intermediates (e.g., using low-temperature quenching) for spectroscopic characterization .

Q. What experimental approaches are suitable for investigating the thiol-ene click chemistry applications of this compound, and how do reaction parameters influence efficiency?

- Methodological Answer :

- Photoinitiation : Optimize UV wavelength (365 nm) and initiator concentration (e.g., 0.1–1 mol% DMPA) to balance radical generation and side reactions .

- Solvent Screening : Test solvents (e.g., THF, DCM) for polarity effects on reaction rate and regioselectivity. Polar solvents may stabilize zwitterionic intermediates .

- Kinetic Analysis : Use real-time FTIR or Raman spectroscopy to monitor thiol consumption and quantify conversion efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.